tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate
Description
tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate: is a complex organic compound featuring a tert-butyl group and a pyrroloimidazole moiety
Properties
IUPAC Name |
tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(22)17-8-4-7-14(21)19-11-12-10-18-13-6-5-9-20(12)13/h10H,4-9,11H2,1-3H3,(H,17,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLLPVFNJGZQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NCC1=CN=C2N1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate typically involves multiple steps:
Formation of the Pyrroloimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The final product is obtained by coupling the pyrroloimidazole core with the tert-butyl group under specific conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloimidazole moiety.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be carried out to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of halogenated compounds and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethylamino)-4-oxobutyl]carbamate: shares similarities with other pyrroloimidazole derivatives.
This compound: is also comparable to other carbamate compounds with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
